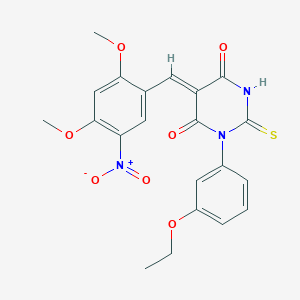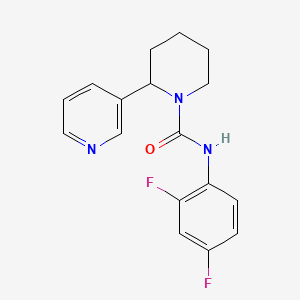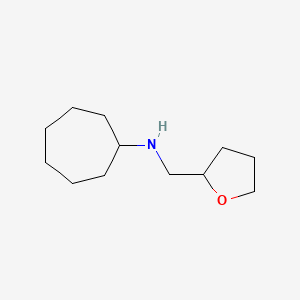
N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. The compound is synthesized using a multi-step process that involves the reaction of different chemical reagents.
Mechanism of Action
The mechanism of action of N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide involves the inhibition of specific cellular pathways. The compound has been found to inhibit the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the activity of the STAT3 pathway, which is involved in the growth and survival of cancer cells. Additionally, the compound has been found to inhibit the replication of viruses by interfering with viral protein synthesis.
Biochemical and Physiological Effects:
N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to have several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, the compound has been found to inhibit the replication of viruses, such as hepatitis C virus and human immunodeficiency virus.
Advantages and Limitations for Lab Experiments
N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a wide range of biological activities, making it useful for studying different cellular pathways. However, the compound has some limitations for lab experiments. Its potency varies depending on the cell type and experimental conditions, which can make it difficult to compare results across different studies.
Future Directions
There are several future directions for research on N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide. One area of research is to further investigate its anti-inflammatory effects and potential therapeutic applications for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research is to explore its antitumor effects and potential use in cancer therapy. Additionally, the compound's antiviral effects could be further studied to develop new antiviral therapies.
Synthesis Methods
The synthesis of N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide involves a multi-step process that starts with the reaction of 5-bromoindole with N-ethyl-2-bromoacetamide. The resulting product is then reacted with sodium hydride and methylsulfonyl chloride to form N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide. The final product is purified using column chromatography to obtain a pure compound.
Scientific Research Applications
N-ethyl-1-(methylsulfonyl)-5-indolinecarboxamide has been extensively studied for its potential therapeutic applications. The compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antitumor activity by inducing apoptosis in cancer cells. Additionally, the compound has been found to have antiviral effects by inhibiting the replication of viruses.
properties
IUPAC Name |
N-ethyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-13-12(15)10-4-5-11-9(8-10)6-7-14(11)18(2,16)17/h4-5,8H,3,6-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMKIVCHRICPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1H-pyrazole-3-carboxamide trifluoroacetate](/img/structure/B5092390.png)

![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5092402.png)
![ethyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5092419.png)
![ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5092426.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5092428.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5092433.png)



![N-{2-[(4-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5092472.png)
![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(5-methyl-2-thienyl)methyl]ethanamine](/img/structure/B5092473.png)
